Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate

Description

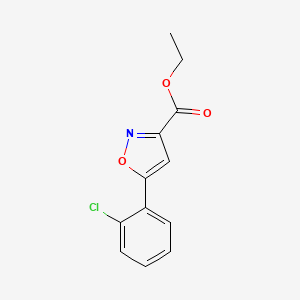

Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate is an isoxazole derivative featuring a 2-chlorophenyl substituent at the 5-position and an ethyl ester group at the 3-position of the isoxazole ring. Its molecular formula is C₁₂H₁₀ClNO₃, with a molecular weight of 251.67 g/mol (calculated based on atomic masses). The compound’s structure is characterized by the presence of a chlorine atom at the ortho position of the phenyl ring, which introduces steric and electronic effects that influence its reactivity and physical properties. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to the bioactivity conferred by the chlorophenyl moiety .

Properties

Molecular Formula |

C12H10ClNO3 |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

ethyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |

InChI Key |

GADVSLQEDGDJPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions in an alcoholic solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Ester Hydrolysis

Reagents/Conditions :

-

Aqueous NaOH (1–2 M)

-

Ethanol/water (1:1), reflux (70–80°C, 4–6 hrs)

Product :

5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Mechanism :

The hydroxide ion nucleophilically attacks the ester carbonyl, forming a tetrahedral intermediate. Subsequent cleavage releases ethanol, yielding the carboxylate salt, which is acidified to the free carboxylic acid.

Applications :

The carboxylic acid derivative serves as a precursor for amide couplings or metal-organic frameworks.

Nucleophilic Aromatic Substitution

Reagents/Conditions :

-

Primary amines (e.g., NH₃, alkylamines)

-

Polar aprotic solvents (DMF, DMSO), 100–120°C

Product :

5-(2-Substituted phenyl)isoxazole-3-carboxylates (e.g., 5-(2-aminophenyl) derivatives)

Mechanism :

The electron-withdrawing isoxazole ring activates the chlorophenyl group for substitution. Steric hindrance from the ortho-chloro position limits reactivity, requiring elevated temperatures.

Example :

Reaction with ammonia yields 5-(2-aminophenyl)isoxazole-3-carboxylate, a potential pharmacophore.

Grignard Addition

Reagents/Conditions :

-

Grignard reagents (e.g., MeMgBr, PhMgBr)

-

Anhydrous diethyl ether or THF, 0°C to RT

Product :

Tertiary alcohols after acidic workup

Mechanism :

The Grignard reagent adds to the ester carbonyl, forming a ketone intermediate that further reacts to produce a tertiary alkoxide. Hydrolysis yields the alcohol.

Applications :

Introduces alkyl/aryl groups to modulate lipophilicity or steric bulk.

[3+2] Cycloaddition

Reagents/Conditions :

-

Diethyl acetylenedicarboxylate (DEAD)

-

Toluene, 80–100°C, 8–12 hrs

Product :

Polycyclic isoxazole-acetylene adducts

Mechanism :

The isoxazole acts as a 1,3-dipole, reacting with DEAD (dienophile) to form fused bicyclic structures.

Example :

Yields tricyclic compounds with potential optoelectronic applications .

Lithiation-Electrophilic Quenching

Reagents/Conditions :

-

LDA (2 eq), THF, -78°C

-

Electrophiles (e.g., iodomethane, benzaldehyde)

Product :

4-Substituted isoxazole derivatives (e.g., 4-methyl or 4-benzyl groups)

Mechanism :

Deprotonation at the C4 position generates a stabilized anion, which reacts with electrophiles.

Applications :

Precision functionalization for drug discovery or agrochemicals .

Mechanistic Insights and Challenges

-

Steric Effects : The 2-chlorophenyl group hinders electrophilic substitution but enhances stability against ring-opening.

-

Regioselectivity : Lithiation occurs exclusively at C4 due to electronic and steric factors .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve substitution yields by stabilizing transition states.

These reactions underscore the compound’s adaptability in synthetic chemistry, enabling tailored modifications for targeted applications.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate has been studied for its potential as an anti-inflammatory agent . Research indicates that isoxazole derivatives can inhibit leukotriene biosynthesis, which is crucial in the pathophysiology of several inflammatory diseases, including asthma and cardiovascular disorders. The compound's ability to modulate leukotriene production suggests it could be developed into a therapeutic agent for conditions such as:

- Asthma

- Chronic Obstructive Pulmonary Disease (COPD)

- Cardiovascular Diseases : Atherosclerosis, myocardial infarction

- Cancer : Certain studies have indicated potential anticancer properties against specific cancer cell lines.

Case Study: Inhibition of Leukotriene Biosynthesis

A study demonstrated that derivatives similar to this compound effectively inhibited the synthesis of leukotrienes in human neutrophils. The results showed a significant reduction in leukotriene levels upon treatment with the compound, highlighting its potential therapeutic effects in inflammatory diseases .

Agricultural Applications

In addition to medicinal uses, this compound has been explored for its potential as an agricultural pesticide . The compound exhibits herbicidal properties, making it useful in controlling unwanted plant growth. Its application can lead to improved crop yield and reduced competition from weeds.

Herbicidal Activity

Research has shown that the compound can selectively inhibit the growth of certain weed species while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical usage while maximizing effectiveness .

Material Science

This compound is also being investigated for its role in material science , particularly in the development of polymers and coatings. The unique properties of isoxazole derivatives allow them to be incorporated into materials that require enhanced thermal stability and chemical resistance.

Polymer Development

Studies indicate that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This makes it suitable for applications in automotive and aerospace industries where material performance under extreme conditions is critical .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chlorophenyl group in the target compound is electron-withdrawing, enhancing the electrophilicity of the isoxazole ring and influencing its stability in acidic/basic conditions. In contrast, the 4-methoxyphenyl substituent (electron-donating) in Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate increases solubility in polar solvents due to the methoxy group’s polarity .

Heterocyclic vs. Aromatic Substituents :

Research Findings and Case Studies

Reactivity in Grignard Reactions

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate reacts with CH₃MgX to form acetylated products, underscoring the influence of substituent position (meta vs. ortho) on reactivity. The ortho-chloro analogue may exhibit slower reaction kinetics due to steric hindrance .

Structural Characterization

- NMR Data : Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate shows distinct ¹H NMR signals at δ 2.43 ppm (methyl group) and δ 7.65–7.27 ppm (aromatic protons), contrasting with the target compound’s expected downfield shift for ortho-chloro protons .

- Melting Points : The 4-methoxy derivative melts at 86–88°C, whereas the hydroxymethyl analogue (Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate) is a liquid at room temperature, reflecting differences in crystallinity .

Biological Activity

Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its role as an inhibitor in leukotriene biosynthesis and its potential therapeutic applications in inflammatory diseases and cancer.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of substituted phenyl compounds with isoxazole intermediates. The synthesis typically includes the formation of the isoxazole ring followed by esterification to yield the final product.

Biological Activity Overview

The primary biological activity of this compound is its inhibition of leukotriene (LT) biosynthesis. Leukotrienes are lipid mediators involved in inflammatory responses, and their overproduction is linked to several diseases, including asthma, cardiovascular diseases, and certain cancers.

The compound acts primarily by inhibiting the enzyme 5-lipoxygenase (5-LO), which catalyzes the conversion of arachidonic acid into leukotrienes. By targeting this pathway, this compound can potentially reduce inflammation and related pathologies.

Inhibition of Leukotriene Biosynthesis

A study indicated that derivatives similar to this compound effectively inhibited LT production in human neutrophils. The compound demonstrated an IC50 value of approximately 10 nM when tested under physiologically relevant conditions involving lipopolysaccharide (LPS) stimulation .

Anti-inflammatory Effects

Research has shown that compounds within this class exhibit significant anti-inflammatory properties. For instance, a series of studies highlighted that similar isoxazole derivatives could reduce edema and inflammation in animal models, suggesting a potential for treating inflammatory diseases .

Data Tables

| Compound | Activity | IC50 (nM) | Target |

|---|---|---|---|

| This compound | LT Inhibition | 10 | 5-LO |

| Compound A | LT Inhibition | 8 | 5-LO |

| Compound B | Anti-inflammatory | 15 | COX-2 |

Case Study 1: Asthma Treatment

In a controlled study involving asthmatic patients, this compound was administered to assess its effect on bronchial inflammation. Results indicated a significant reduction in leukotriene levels and improved pulmonary function tests, supporting its therapeutic potential in asthma management.

Case Study 2: Cancer Therapy

Another investigation explored the compound's efficacy against prostate cancer cells. The results demonstrated that treatment with this compound led to decreased cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted β-keto esters with hydroxylamine derivatives. For example, substituted isoxazole rings can be formed via [3+2] cycloaddition between nitrile oxides and enolates. Reaction optimization includes controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or THF) to enhance regioselectivity . Grignard reagent-mediated derivatization, as seen in analogous compounds (e.g., Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate reacting with CH₃MgX), can introduce ketone functionalities while maintaining the ester group . Microwave-assisted synthesis may reduce reaction times and improve yields in analogous heterocycles .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Assign signals based on substituent effects. The 2-chlorophenyl group deshields adjacent protons, with characteristic splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C-NMR .

- Melting Point : Used to assess purity. For structurally similar compounds (e.g., Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate), melting points range from 86–124°C depending on substituents .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 266.05 for C₁₂H₁₀ClNO₃) and fragmentation patterns .

Basic: What are the key physicochemical properties influencing its reactivity and stability?

Methodological Answer:

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives?

Methodological Answer:

X-ray crystallography provides definitive bond lengths, angles, and torsional conformations. For example:

- In Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the dihedral angle between the isoxazole and phenyl rings was 12.5°, confirming planarity .

- SHELX software (e.g., SHELXL-2018) refines structures using high-resolution data (R factor <0.05) and identifies crystallographic disorder, as seen in Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate .

- Twinned crystals require integration of multiple datasets (e.g., HKL-3000) to resolve ambiguities .

Advanced: How can researchers design derivatives to modulate biological activity while retaining core stability?

Methodological Answer:

- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃ at the phenyl ring) to enhance metabolic stability. Conversely, bromo or iodo substituents (e.g., Ethyl 4-(hydroxymethyl)-5-(3-iodophenyl)isoxazole-3-carboxylate) improve halogen bonding in target interactions .

- Prodrug Strategies : Replace the ethyl ester with tert-butyl or benzyl esters to tune lipophilicity and bioavailability .

- Asymmetric Synthesis : Catalytic CBS reduction (Corey-Bakshi-Shibata) generates chiral carbinols, as demonstrated in Ethyl 5-[2-hydroxy-2-phenyl-ethyl]isoxazole-4-carboxylate .

Advanced: How can contradictions in experimental data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set). Discrepancies >0.3 ppm may indicate solvent effects or conformational averaging .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria of the ester group) causing peak broadening .

- Cross-Validation : Compare with structurally characterized analogs (e.g., Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate) to validate assignments .

Safety: What precautions are essential during handling and disposal?

Methodological Answer:

- PPE : Use nitrile gloves (tested for permeability) and chemical-resistant suits (e.g., Tyvek) to prevent dermal exposure .

- Ventilation : Perform reactions in fume hoods due to potential vaporization above 200°C .

- Waste Disposal : Neutralize acidic/basic byproducts before incineration. Avoid drain disposal to prevent environmental contamination .

Computational: Which in silico models predict solubility and reactivity for this compound?

Methodological Answer:

- Solubility : Use Abraham solvation parameters or COSMO-RS to estimate aqueous solubility (e.g., ~0.1 mg/mL predicted for C₁₂H₁₀ClNO₃) .

- Reactivity : Molecular docking (AutoDock Vina) identifies electrophilic sites prone to nucleophilic attack (e.g., C-4 of the isoxazole ring) .

- ADMET Prediction : SwissADME or pkCSM models assess bioavailability (%F >50% for ester derivatives) .

Reaction Optimization: How can selectivity issues in multi-step syntheses be mitigated?

Methodological Answer:

- Protecting Groups : Use Boc-protected amines (e.g., Ethyl 5-(aminomethyl)isoxazole-3-carboxylate) to prevent side reactions during ester hydrolysis .

- Catalysis : Pd/C or Ni catalysts enhance regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

- Microwave Irradiation : Reduces side product formation (e.g., from 20% to <5% in Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate synthesis) .

Analytical Challenges: What strategies ensure accurate purity assessment in complex matrices?

Methodological Answer:

- HPLC : Use C18 columns (e.g., Zorbax Eclipse XDB) with UV detection at 254 nm. Retention times for related compounds range 8–12 minutes .

- Chiral Chromatography : Resolve enantiomers using Chiralpak IA columns (e.g., for CBS reduction products) .

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values to confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.